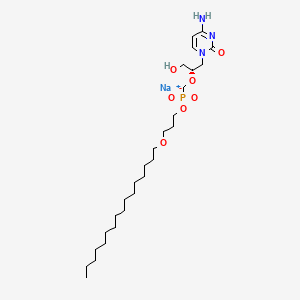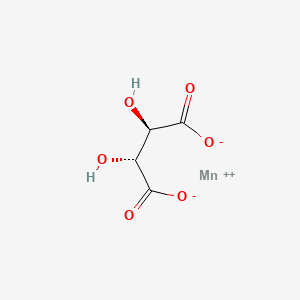
Midazolam N-glucoronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midazolam N-glucuronide is a metabolite of midazolam, a short-acting benzodiazepine used primarily for its sedative, anxiolytic, and amnesic properties. Midazolam is extensively metabolized in the human body, and one of its significant metabolic pathways involves glucuronidation, where midazolam is conjugated with glucuronic acid to form midazolam N-glucuronide . This compound is primarily excreted in the urine and plays a crucial role in the pharmacokinetics of midazolam.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of midazolam N-glucuronide typically involves the incubation of midazolam with human liver microsomes or recombinant UGT (uridine 5’-diphospho-glucuronosyltransferase) enzymes. The reaction is carried out at physiological pH and temperature (37°C) to mimic in vivo conditions . The glucuronidation process is catalyzed by UGT1A4, which transfers the glucuronic acid moiety to the nitrogen atom of the imidazole ring of midazolam .
Industrial Production Methods
Industrial production of midazolam N-glucuronide involves large-scale biotransformation processes using human liver microsomes or recombinant UGT enzymes. The reaction mixture is typically incubated for several hours, and the product is isolated using solid-phase extraction techniques. The structure of the synthesized compound is confirmed using proton nuclear magnetic resonance (NMR) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Midazolam N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of midazolam with glucuronic acid, facilitated by UGT enzymes . The compound can also undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .
Common Reagents and Conditions
Reagents: Midazolam, uridine 5’-diphospho-glucuronic acid (UDPGA), UGT enzymes.
Conditions: Physiological pH (7.4), temperature (37°C), and incubation time (1-4 hours).
Major Products
The primary product of the glucuronidation reaction is midazolam N-glucuronide. Under hydrolytic conditions, the major products include midazolam and glucuronic acid .
Scientific Research Applications
Midazolam N-glucuronide has several scientific research applications:
Pharmacokinetic Studies: It is used to study the metabolism and excretion of midazolam in humans.
Drug Interaction Studies: The compound is used to investigate the effects of other drugs on the metabolism of midazolam, particularly those that inhibit or induce UGT enzymes.
Toxicology: It helps in understanding the toxicological profile of midazolam and its metabolites.
Clinical Research: The compound is used in clinical studies to evaluate the safety and efficacy of midazolam in various therapeutic settings.
Mechanism of Action
Midazolam N-glucuronide exerts its effects primarily through its parent compound, midazolam. Midazolam acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and amnesic effects. The glucuronidation of midazolam to form midazolam N-glucuronide facilitates its excretion and reduces its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
1’-Hydroxymidazolam: Another major metabolite of midazolam, formed through hydroxylation.
4-Hydroxymidazolam: A minor metabolite formed through hydroxylation.
Uniqueness
Midazolam N-glucuronide is unique in that it is formed through a phase II metabolic reaction (glucuronidation), whereas 1’-hydroxymidazolam and 4-hydroxymidazolam are formed through phase I reactions (hydroxylation). This difference in metabolic pathways affects the pharmacokinetics and excretion profiles of these metabolites .
Properties
CAS No. |
1033824-50-8 |
|---|---|
Molecular Formula |
C24H21ClFN3O6 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H21ClFN3O6/c1-11-28(23-21(32)19(30)20(31)22(35-23)24(33)34)10-13-9-27-18(14-4-2-3-5-16(14)26)15-8-12(25)6-7-17(15)29(11)13/h2-8,10,19-23,30-32H,9H2,1H3/t19-,20-,21+,22-,23+/m0/s1 |
InChI Key |
ULVPQZCKSQYJQR-USWKJHDZSA-N |
Isomeric SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
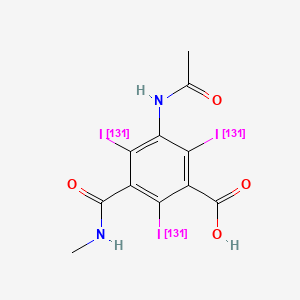
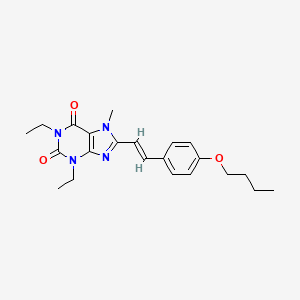
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
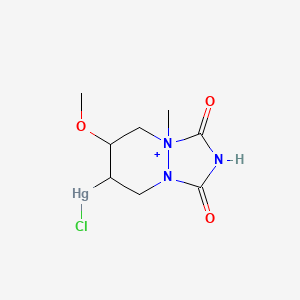
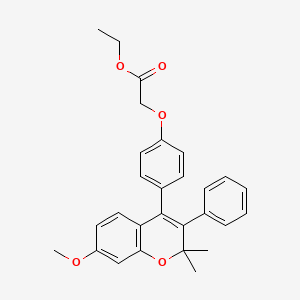
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
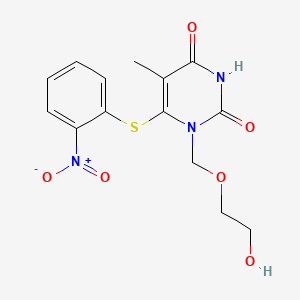
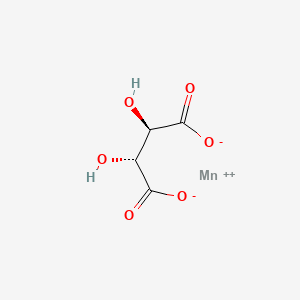
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
